molecular formula C11H16ClNO B3024946 (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride CAS No. 1332609-12-7

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B3024946
CAS No.: 1332609-12-7
M. Wt: 213.7 g/mol
InChI Key: YZEPXOHQBWEEEY-MERQFXBCSA-N
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Description

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is a chiral amine compound that features a cyclopropyl group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to the Methoxyphenyl Ring: The cyclopropyl group is then attached to the methoxyphenyl ring through a Friedel-Crafts alkylation reaction.

    Formation of the Amine Group: The methanamine group is introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl(3-methoxyphenyl)ketone or aldehyde.

    Reduction: Formation of various amine derivatives.

    Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(3-methoxyphenyl)methanamine
  • Cyclopropyl(4-methoxyphenyl)methanamine
  • Cyclopropyl(3-hydroxyphenyl)methanamine

Uniqueness

(S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride is unique due to its specific chiral configuration and the presence of both cyclopropyl and methoxyphenyl groups. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(S)-cyclopropyl-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8;/h2-4,7-8,11H,5-6,12H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPXOHQBWEEEY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704262
Record name (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213642-78-4
Record name (S)-1-Cyclopropyl-1-(3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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